(3aR,9aS,9bS)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one
Description
(3aR,9aS,9bS)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzoebenzofuran-2-one is a complex organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structural features, including multiple chiral centers and a fused ring system.
Properties
Molecular Formula |
C16H26O2 |
|---|---|
Molecular Weight |
250.38 g/mol |
IUPAC Name |
(3aR,9aS,9bS)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one |
InChI |
InChI=1S/C16H26O2/c1-14(2)7-5-8-15(3)11(14)6-9-16(4)12(15)10-13(17)18-16/h11-12H,5-10H2,1-4H3/t11?,12-,15-,16+/m0/s1 |
InChI Key |
IMKJGXCIJJXALX-AHBJDQSVSA-N |
Isomeric SMILES |
C[C@]12CCCC(C1CC[C@@]3([C@H]2CC(=O)O3)C)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CC(=O)O3)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,9aS,9bS)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzoebenzofuran-2-one can be achieved through various synthetic routes. One common method involves the cyclization of ortho-hydroxyaryl ketones using hypervalent iodine reagents. This reaction typically takes place in acetonitrile and yields the desired benzofuran derivative in good yields .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, palladium-catalyzed cross-coupling reactions under ambient conditions have been reported to produce benzofuran derivatives effectively . Additionally, microwave-assisted synthesis has been employed to obtain benzofuran compounds with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(3aR,9aS,9bS)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzoebenzofuran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using metal hydrides to yield reduced forms of the compound.
Substitution: Substitution reactions involving halogenation or alkylation can be performed using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine reagents, palladium catalysts, and metal hydrides. Reaction conditions often involve the use of organic solvents such as acetonitrile and methanol, along with controlled temperatures and reaction times .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit enhanced biological activities and are of significant interest in medicinal chemistry .
Scientific Research Applications
(3aR,9aS,9bS)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzoebenzofuran-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (3aR,9aS,9bS)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzoebenzofuran-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects . For example, it may inhibit the activity of lysozyme, an enzyme involved in bacterial cell wall degradation .
Comparison with Similar Compounds
Similar Compounds
- (3aR,5aS,9aS,9bR)-3a,6,6,9a-tetramethyl-dodecahydronaphtho[2,1-b]furan
- (3aS,5aR,9aR,9bR)-3a,6,6,9a-tetramethyl-dodecahydronaphtho[2,1-b]furan
- (3aS,5aR,9aR,9bS)-3a,6,6,9a-tetramethyl-dodecahydronaphtho[2,1-b]furan
Uniqueness
What sets (3aR,9aS,9bS)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzoebenzofuran-2-one apart from similar compounds is its unique structural configuration, which imparts distinct biological activities and chemical reactivity. The presence of multiple chiral centers and a fused ring system contributes to its specificity and potency in various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
